4-Bromobenzoic-d4 Acid

概要

説明

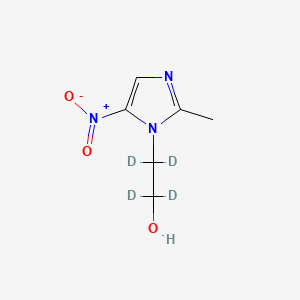

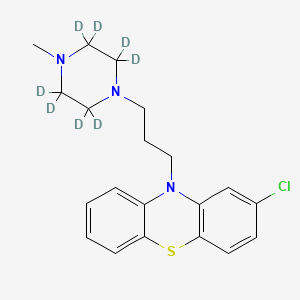

4-Bromobenzoic-d4 Acid is a chemically labeled compound characterized by its distinctive deuterium isotopic substitution, wherein four hydrogen atoms in the benzoic acid molecule are replaced by deuterium atoms . This heavy atom substitution enhances the compound’s stability and is often employed in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise investigations of molecular structures, reaction mechanisms, and chemical interactions .

Synthesis Analysis

The synthesis of 4-Bromobenzoic-d4 Acid has been investigated in several studies . For instance, one study used 4-bromotoluene as raw material and potassium permanganate as the oxidant. Another study synthesized novel 4-bromobenzoic acid-based hydrazone-Schiff base derivatives .Molecular Structure Analysis

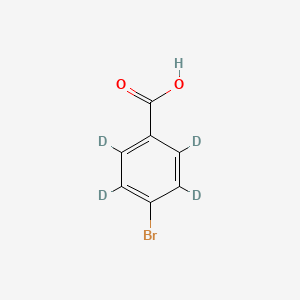

The molecular formula of 4-Bromobenzoic-d4 Acid is C7H5BrO2 . Its molecular weight is 205.04 g/mol . The compound’s structure can be represented by the canonical SMILES stringC1=CC(=CC=C1C(=O)O)Br . Chemical Reactions Analysis

4-Bromobenzoic-d4 Acid has been used in various chemical reactions. For example, it was used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes incubation using high temperature liquid chromatography .Physical And Chemical Properties Analysis

4-Bromobenzoic-d4 Acid has a molecular weight of 205.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 203.97240 g/mol . The compound’s topological polar surface area is 37.3 Ų .科学的研究の応用

Green Chemistry in Education

4-Bromobenzoic acid is used in the design of green chemistry experiments for undergraduate students. An example is its application in the Pd/C-catalyzed Suzuki coupling reaction, which is carried out in alkali aqueous solution and introduces students to sustainable practices in organic chemistry (Huang Jing, 2013).

Catalyst-free Organic Reactions

This compound participates in catalyst-free phosphine oxide P-C coupling reactions under microwave irradiation in water. This process is significant for developing eco-friendly synthetic methods in organic chemistry (Erzsébet Jablonkai & G. Keglevich, 2015).

Thermodynamics and Structure-Property Relationships

The thermodynamic properties of 4-bromobenzoic acid, such as vapor pressures, melting temperatures, and enthalpies of fusion, are studied to understand structure-property correlations. These findings are crucial in assessing the solubility of bromobenzoic acids, which can be applied in drug solubility estimation (K. Zherikova et al., 2016).

Fungal Metabolism and Detoxification

In biological research, the consumption of 4-bromobenzoic acid by fungi, specifically Penicillium brasilianum, has been studied. This research provides insights into the fungus's defense mechanisms against halobenzoic acids, contributing to our understanding of fungal metabolism and potential applications in bioremediation (T. Fill et al., 2018).

Synthetic Dyes and Photovoltaics

4-Bromobenzoic acid is a precursor in synthesizing dyes for photovoltaic materials. Its derivatives are essential in developing efficient photovoltaic materials, highlighting its significance in renewable energy technologies (T. Chmovzh et al., 2022).

Molecular Interactions and Crystallography

The compound is also studied for its intermolecular interactions, such as Br…Br type II halogen bonds, which are critical for understanding molecular structures and designing new materials with specific properties (Pablo A. Raffo et al., 2016).

将来の方向性

特性

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzoic-d4 Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。